Vernodalol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

Studies suggest Vernodalol possesses antioxidant properties. A recent study published in Molecules found that Vernodalol, along with Luteolin, another compound present in bitter leaf extracts, exhibited significant antioxidant activity []. The study employed the Oxygen Radical Absorbance Capacity (ORAC) assay to assess this activity.

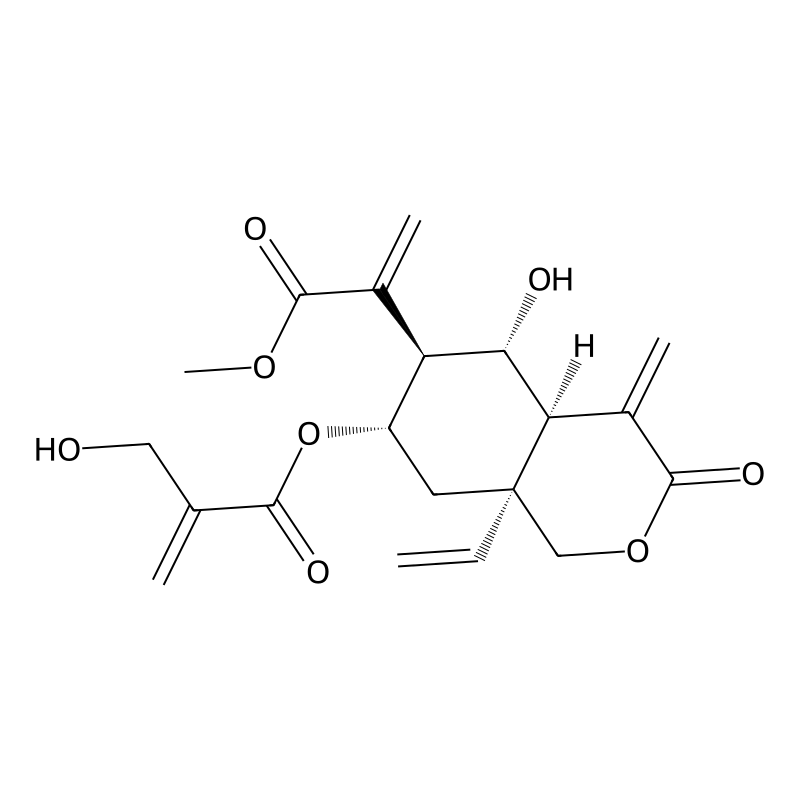

Vernodalol is a bioactive compound primarily derived from various species of the Vernonia genus, particularly Centratherum anthelminticum and Vernonia amygdalina. It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Vernodalol has a unique chemical structure characterized by three α, β-unsaturated carbonyl groups and two hydroxyl groups, along with an ethenyl group at C-10, which contributes to its biological efficacy and stability in various environments .

- Hydrolysis: This can lead to the formation of various metabolites.

- Oxidation: Vernodalol can be oxidized to form different derivatives, which may exhibit altered biological activities.

- Reduction: The compound can also participate in reduction reactions, affecting its antioxidant capacity.

In laboratory settings, vernodalol has shown significant reducing power in assays measuring its ability to donate electrons, indicating its potential as an antioxidant .

Vernodalol exhibits a range of biological activities:

- Antioxidant Properties: It has demonstrated significant radical scavenging activity against DPPH radicals and exhibits reducing capacity in various assays. Its IC50 value for radical scavenging is reported to be 0.03 mg/mL .

- Antitumor Effects: Research indicates that vernodalol can induce apoptosis in cancer cells, particularly in acute promyelocytic leukemia cells. It achieves this by upregulating p21 and affecting cell cycle progression .

- Anti-inflammatory Activity: Vernodalol has been shown to inhibit pathways associated with inflammation, such as the nuclear factor-kappa B pathway .

Vernodalol can be synthesized through several methods:

- Extraction from Plant Sources: The most common method involves extracting it from plant materials like Centratherum anthelminticum or Vernonia amygdalina using solvents such as ethanol or methanol.

- Chemical Synthesis: While primarily obtained from natural sources, synthetic methods may involve manipulating sesquiterpene precursors through reactions such as cyclization and functional group modifications.

Recent studies have highlighted the importance of bioassay-guided fractionation for isolating vernodalol from complex plant extracts .

Vernodalol has potential applications in various fields:

- Pharmaceuticals: Due to its antitumor and antioxidant properties, it is being investigated as a therapeutic agent for cancers such as acute promyelocytic leukemia.

- Nutraceuticals: Its antioxidant capabilities make it a candidate for dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.

- Cosmetics: The compound's anti-inflammatory properties can be beneficial in skincare formulations targeting inflammation and oxidative damage.

Interaction studies have revealed that vernodalol interacts with multiple biological pathways:

- Cell Cycle Regulation: It induces G2/M phase arrest in cancer cells by modulating key regulatory proteins such as p21.

- Apoptosis Pathways: Vernodalol activates caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent .

- Antioxidant Mechanisms: It acts through various mechanisms to scavenge free radicals and reduce oxidative damage, making it a valuable compound for further research in oxidative stress-related conditions .

Several compounds share structural similarities with vernodalol. Here is a comparison highlighting their uniqueness:

| Compound | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Vernodalin | Similar sesquiterpene lactone structure | Antitumor effects | Higher presence in certain plant parts |

| Luteolin | Flavonoid with antioxidant properties | Antioxidant and anti-inflammatory | Stronger α-glucosidase inhibition |

| Vernolepin | Another sesquiterpene lactone | Anticancer properties | Distinct mechanism of action |

| Vernolide | Related sesquiterpene lactone | Antioxidant activity | Different functional groups |

Vernodalol stands out due to its specific structural features that enhance its radical scavenging ability compared to related compounds like vernolide and vernodalin . Its unique ethenyl group allows for greater flexibility and accessibility during interactions with biological targets.